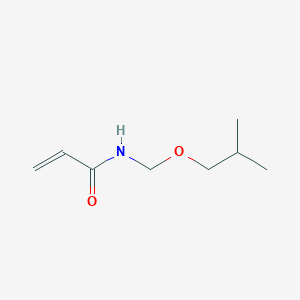

N-(Isobutoxymethyl)acrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropoxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-8(10)9-6-11-5-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTMTGOHHMRJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044848 | |

| Record name | N-(Isobutoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16669-59-3 | |

| Record name | N-[(2-Methylpropoxy)methyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Isobutoxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[(2-methylpropoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Isobutoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2-methylpropoxy)methyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(ISOBUTOXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6C59HDPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile mono-functional acrylamide (B121943) monomer that has garnered significant interest in polymer chemistry. Its unique structure, featuring a vinyl group for polymerization and a reactive isobutoxymethyl group, allows for the formation of functional polymers with a wide range of applications, particularly in the development of self-crosslinking materials and responsive systems. This guide provides an in-depth overview of the basic properties, synthesis, polymerization, and crosslinking mechanisms of IBMA, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless to pale yellow, viscous liquid under standard conditions. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 16669-59-3 | [1][2] |

| Appearance | Liquid | [1] |

| Density | ~0.97 g/mL at 25 °C | [3] |

| Boiling Point | 108 °C | [3] |

| Refractive Index | n20/D 1.461 | [3] |

| Solubility | Water-miscible | [4] |

Synthesis and Polymerization

The synthesis of N-(alkoxymethyl)acrylamides, including IBMA, generally involves a two-step process. The first step is the formation of N-(hydroxymethyl)acrylamide through the reaction of acrylamide with formaldehyde (B43269). This is followed by the etherification of the hydroxyl group with the corresponding alcohol, in this case, isobutanol, typically under acidic conditions.

Experimental Protocols

1. Synthesis of N-(hydroxymethyl)acrylamide (Illustrative Protocol)

This protocol is based on the synthesis of the precursor N-(hydroxymethyl)acrylamide and can be adapted for subsequent etherification.

-

Materials: Acrylamide, formaldehyde (37% aqueous solution), sodium hydroxide (B78521), sulfuric acid, methoxyphenol (polymerization inhibitor).

-

Procedure:

-

Dissolve acrylamide crystals in water at 40-45 °C in the presence of methoxyphenol as a polymerization inhibitor.[5]

-

Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide while stirring.[5]

-

Slowly add a 37% aqueous formaldehyde solution, maintaining the temperature between 15-25 °C.[5]

-

Allow the reaction to proceed for approximately 2 hours, maintaining a pH of 9.5-10.[5]

-

After the reaction is complete, adjust the pH to be slightly acidic with sulfuric acid to yield an aqueous solution of N-(hydroxymethyl)acrylamide.[5]

-

2. Homopolymerization of this compound via Nitroxide-Mediated Polymerization (NMP)

This protocol details a controlled radical polymerization method to synthesize well-defined poly(IBMA).

-

Materials: this compound (IBMA) monomer, N-hydroxysuccinimide-functionalized BlocBuilder initiator (NHS-BlocBuilder), N,N-dimethylformamide (DMF, anhydrous), methanol, nitrogen gas.

-

Experimental Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature controller, and a nitrogen inlet/outlet.

-

Procedure:

-

Charge the reaction flask with IBMA monomer, NHS-BlocBuilder initiator, and DMF.[1]

-

Seal the flask and purge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]

-

Heat the reaction mixture to the desired temperature (e.g., 115 °C) under a continuous nitrogen atmosphere.[1]

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion via ¹H NMR spectroscopy.

-

Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture to room temperature.[1]

-

Precipitate the polymer by adding the reaction solution dropwise into a non-solvent such as methanol.[1]

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[1]

-

Polymerization Kinetics and Characteristics

The homopolymerization of IBMA via NMP exhibits characteristics of a controlled/"living" polymerization. This is evidenced by a linear increase in the number-average molecular weight (Mₙ) with monomer conversion, while maintaining relatively low dispersity values (Đ < 1.5).[1][6]

| Polymerization Parameter | Observation | Reference(s) |

| Mₙ vs. Conversion | Linear increase | [1][6] |

| Dispersity (Đ) | Typically < 1.5 | [1][6] |

Self-Crosslinking Mechanism and Applications

A key feature of polymers incorporating IBMA is their ability to undergo self-crosslinking under appropriate conditions, typically with the application of heat and an acid catalyst. This property is highly valuable in the coatings industry for producing durable, solvent-resistant films.

The crosslinking reaction proceeds through the acid-catalyzed cleavage of the isobutoxymethyl ether bond, leading to the formation of a highly reactive N-methylolacrylamide intermediate or a corresponding carbocation. This intermediate can then react with hydroxyl groups present on adjacent polymer chains, forming stable ether linkages and creating a crosslinked network.[7] The release of isobutanol is a byproduct of this reaction.

This self-crosslinking capability makes IBMA an attractive monomer for the formulation of high-performance coatings, adhesives, and binders. The resulting crosslinked polymers exhibit enhanced mechanical properties, thermal stability, and chemical resistance.[8]

Performance in Coatings

Polymers containing N-(alkoxymethyl)acrylamide moieties, such as the closely related N-(n-butoxymethyl)acrylamide, have demonstrated excellent performance in coating applications. For instance, a modified poly(vinyl alcohol) film containing 1.0 mol% of N-(n-butoxymethyl)acrylamide units exhibited high resistance to boiling water, with a low sol fraction and a controlled swelling degree, indicating efficient crosslinking.[7]

| Coating Performance Metric | Value | Reference(s) |

| Sol Fraction | 0.8% | [7] |

| Swelling Degree (wt/wt) | 2.4 | [7] |

Visualizing Reaction Mechanisms and Workflows

Synthesis Pathway of N-(alkoxymethyl)acrylamide

Caption: General synthesis route for this compound.

Experimental Workflow for NMP of IBMA

Caption: Workflow for the nitroxide-mediated polymerization of IBMA.

Acid-Catalyzed Crosslinking Mechanism

Caption: Simplified mechanism of acid-catalyzed crosslinking.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. 16669-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-(异丁氧基甲基)丙烯酰胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tmoritani.com [tmoritani.com]

- 8. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]

N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Isobutoxymethyl)acrylamide (IBMA), a functional monomer increasingly utilized in polymer chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and applications, with a focus on its role as a cross-linking agent. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in their understanding and application of this compound.

Chemical Identity and Properties

This compound is a substituted acrylamide (B121943) monomer characterized by the presence of an isobutoxymethyl group attached to the nitrogen atom. This feature imparts unique properties, including the ability to undergo self-crosslinking reactions, making it a valuable component in the synthesis of functional polymers for coatings, adhesives, and other applications.[1][2]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

-

N-IBMA (isobutoxy methacrylamide)[3]

-

Isobutoxymethylacrylamide[3]

-

N-[(Isobutyloxy)methyl]acrylamide[3]

-

2-Propenamide, N-[(2-methylpropoxy)methyl]-[2]

-

N-(2-methylpropoxymethyl)prop-2-enamide[2]

-

Synocure 3165[2]

-

NIBMA[4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][4] |

| Density | 0.97 g/mL at 25 °C | [3][4] |

| Boiling Point | 108 °C | [3][4] |

| Refractive Index (n20/D) | 1.461 | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup |

Synthesis and Experimental Protocols

Representative Synthesis of N-(alkoxymethyl)acrylamide

This protocol is based on the general reaction of acrylamide with formaldehyde (B43269) and an alcohol.

Materials:

-

Acrylamide

-

Formaldehyde (37% aqueous solution)

-

Isobutanol

-

Polymerization inhibitor (e.g., p-methoxyphenol)

-

Base catalyst (e.g., sodium hydroxide)

-

Acid for neutralization (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane)

Experimental Protocol:

-

N-methylolation: In a reaction vessel equipped with a stirrer and temperature control, dissolve acrylamide in water in the presence of a polymerization inhibitor at 40-45 °C.

-

Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide (B78521) to achieve a pH of 9.5-10.

-

Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for approximately 2 hours.

-

Etherification: To the N-hydroxymethylacrylamide solution, add isobutanol.

-

The reaction is typically carried out under acidic conditions and may require heating to facilitate the etherification process.

-

Work-up: After the reaction is complete, neutralize the mixture. The product can be extracted using a suitable organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved through distillation under reduced pressure.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization techniques. The following is a general protocol for its homopolymerization.

Materials:

-

This compound (IBMA) monomer

-

Initiator (e.g., Ammonium persulfate (APS) or a redox initiator system like APS/TEMED)

-

Solvent (e.g., water, or an organic solvent in which the polymer is soluble)

-

Inert gas (e.g., Nitrogen or Argon)

Experimental Protocol:

-

Monomer Solution Preparation: Dissolve the desired amount of IBMA monomer in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiator Addition: Prepare a fresh solution of the initiator in the same solvent. Add the initiator solution to the monomer solution. If using a redox system, add the components sequentially.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C for thermal initiators, or room temperature for redox systems). The solution will become more viscous as polymerization proceeds.

-

Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or diethyl ether).

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Cross-Linking Mechanism and Applications

The isobutoxymethyl group of IBMA is the key to its functionality as a cross-linking agent. Under thermal and/or acidic conditions, this group can react with nucleophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) present on other polymer chains or substrates. This reaction results in the formation of a stable, cross-linked network, enhancing the mechanical properties, thermal stability, and solvent resistance of the material.

Applications:

-

Coatings and Paints: IBMA is used as a self-crosslinking monomer in the formulation of solvent-borne and waterborne coatings to improve hardness, durability, and chemical resistance.[2]

-

Adhesives: The cross-linking ability of IBMA contributes to stronger and more durable adhesive formulations.

-

Textiles: It can be used in textile finishing to impart desirable properties such as wrinkle resistance.

-

Bioconjugation: Recent research has explored the use of IBMA in creating polymer-protein conjugates, demonstrating its potential in biomedical applications.

Mandatory Visualizations

Signaling Pathway: Acrylamide-Induced Oxidative Stress

Acrylamide and its derivatives are known to induce cellular toxicity, in part, through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The following diagram illustrates a simplified pathway of acrylamide-induced oxidative stress.

Caption: Acrylamide-induced oxidative stress pathway.

Experimental Workflow: Polymerization of this compound

The following diagram outlines the key steps in a typical laboratory-scale polymerization of this compound.

Caption: Experimental workflow for IBMA polymerization.

References

IBMA monomer chemical structure and formula

An In-depth Technical Guide to IBMA Monomers: Isobutyl Methacrylate (B99206) and Isobornyl Methacrylate

This guide provides a comprehensive technical overview of two distinct monomers commonly referred to by the acronym IBMA: Isobutyl Methacrylate and Isobornyl Methacrylate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on their chemical structures, properties, synthesis, and applications, with a focus on the biomedical field.

Introduction

The acronym IBMA is frequently used in scientific literature and commercial contexts to refer to two different methacrylate esters: Isobutyl Methacrylate and Isobornyl Methacrylate. Both are valuable monomers in polymer chemistry, but their distinct chemical structures impart unique properties to the resulting polymers, leading to different applications. This guide will address both monomers separately to provide clarity and detailed technical information for researchers.

Isobutyl Methacrylate

Chemical Formula: C₈H₁₄O₂[1]

Synonyms: Isobutyl 2-methylprop-2-enoate, Methacrylic acid isobutyl ester[1]

Isobutyl Methacrylate is a functional monomer valued for its ability to impart flexibility, durability, and weather resistance to polymers.[1] It is a colorless, flammable liquid and is an ester of methacrylic acid and isobutanol.[1]

Chemical Structure

The chemical structure of Isobutyl Methacrylate features a methacrylate group attached to an isobutyl group.

Caption: Chemical structure of Isobutyl Methacrylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Isobutyl Methacrylate.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 155 °C | [2][4] |

| Melting Point | -61 °C | [4] |

| Density | 0.886 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.420 | [2] |

| Flash Point | 120 °F | [4] |

| Solubility in Water | Slightly soluble | [5] |

Synthesis

Experimental Protocol: Esterification of Methacrylic Acid with Isobutanol

The industrial production of Isobutyl Methacrylate is typically achieved through the direct esterification of methacrylic acid with isobutanol.

-

Reactants: Methacrylic acid and isobutanol are the primary reactants.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is commonly used.

-

Inhibitor: A polymerization inhibitor, like hydroquinone (B1673460) or its monomethyl ether (MEHQ), is added to prevent the premature polymerization of the monomer.

-

Process: The reaction is generally carried out in a batch reactor equipped with a distillation column. The reactants and catalyst are heated, and the water formed during the esterification is continuously removed as an azeotrope with isobutanol to drive the reaction to completion. The crude product is then purified by distillation.

Applications in Drug Development and Biocompatibility

Isobutyl Methacrylate is utilized in various biomedical applications, particularly in dental materials.

-

Denture Reliners: It is a component of chairside hard reliners for dentures.[6] Studies have investigated the leaching of IBMA from these materials and its potential cytotoxic effects on oral tissues.[6] Research indicates that IBMA can induce a decrease in cell viability in human buccal mucosal fibroblasts.[6]

-

Nail Products: Isobutyl Methacrylate is also used in the formulation of artificial nail builders.[7]

-

Biocompatibility: The biocompatibility of polymers containing Isobutyl Methacrylate is a subject of ongoing research. While it has applications in medical devices, concerns about cytotoxicity due to monomer leaching necessitate careful formulation and curing processes.

Isobornyl Methacrylate

Chemical Formula: C₁₄H₂₂O₂

Synonyms: IBMA, Methacrylic acid isobornyl ester

Isobornyl Methacrylate is a monofunctional monomer known for imparting hardness, thermal resistance, and low shrinkage to polymers. Its bulky, bicyclic structure is key to these properties. It is a colorless to light yellow liquid.

Chemical Structure

The structure of Isobornyl Methacrylate includes a methacrylate group attached to a bicyclic isobornyl group.

Caption: Chemical structure of Isobornyl Methacrylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Isobornyl Methacrylate.

| Property | Value | Reference |

| Molecular Weight | 222.32 g/mol | [8] |

| Appearance | Colorless transparent liquid | [8] |

| Boiling Point | 127-129 °C at 15 mmHg | |

| Density | 0.983 g/mL at 25 °C | |

| Refractive Index | n20/D 1.477 | |

| Flash Point | 113 °C | |

| Solubility | Insoluble in water, soluble in most organic solvents |

Synthesis

Experimental Protocol 1: Esterification of Isoborneol (B83184) with Methacrylic Anhydride (B1165640)

This method involves the reaction of isoborneol with methacrylic anhydride.

-

Reactants: (+)-isoborneol and methacrylic anhydride (MAA).

-

Solvent: Toluene (B28343).

-

Catalyst: 4-dimethylamino pyridine (B92270) (DMAP).

-

Inhibitor: 4-methoxyphenol.

-

Procedure:

-

Dissolve isoborneol in toluene and add the polymerization inhibitor.

-

Add the catalyst to the solution.

-

Add a solution of methacrylic anhydride in toluene dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling, wash the mixture sequentially with a sodium bicarbonate solution and brine.

-

Separate the organic phase and remove the solvent by rotary evaporation.

-

Purify the product by fractional distillation under reduced pressure.[9]

-

Experimental Protocol 2: Direct Esterification of Camphene (B42988) with Methacrylic Acid

Isobornyl methacrylate can also be synthesized by the direct esterification of camphene with methacrylic acid.[8]

-

Reactants: Camphene and methacrylic acid.

-

Catalyst: A solid acid catalyst, such as a mixture containing metal halides, can be used.

-

Procedure: The catalyst is used to facilitate the reaction between acrylic acid and camphene at temperatures ranging from 30°C to 90°C for 2 to 10 hours.[10]

Applications in Drug Development and Biocompatibility

The unique properties of Isobornyl Methacrylate make it a valuable monomer in the development of medical devices and drug delivery systems.

-

Dental Resins: Due to its low polymerization shrinkage and high hardness, IBOMA is used in dental restorative materials.[2]

-

Bone Cement: Isobornyl acrylate (B77674) (a related compound) has been incorporated into poly(methyl methacrylate) (PMMA) bone cement to create a non-leaching antibacterial bone cement.[11] This modified bone cement exhibited good mechanical strength and biocompatibility in both in vitro and in vivo studies.[11]

-

Drug Delivery: The hydrophobicity and resistance to chemical degradation of IBOMA-based polymers make them promising for applications in drug delivery systems.[2] Methacrylate-based hydrogels, in general, are widely explored for the controlled release of therapeutics.

-

Biocompatibility: Polymers based on Isobornyl Methacrylate are considered to have good biocompatibility, which is essential for their use in medical implants and devices that come into contact with the body.[2]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by IBMA monomers are not extensively detailed in the current literature, their primary biological relevance in drug development is through the biocompatibility and performance of the polymers they form. The logical relationship for their use in biomedical applications can be summarized as follows:

Caption: Logical workflow from IBMA monomer to biomedical applications.

Conclusion

Both Isobutyl Methacrylate and Isobornyl Methacrylate, often abbreviated as IBMA, are important monomers with distinct properties and applications. For researchers in drug development and biomaterials science, understanding the specific characteristics of each is crucial. Isobutyl Methacrylate is often associated with applications requiring flexibility, while the bulky structure of Isobornyl Methacrylate provides rigidity and enhanced thermal and mechanical properties, making it particularly suitable for durable medical implants and dental materials. Further research into the biocompatibility and long-term stability of polymers derived from these monomers will continue to expand their utility in the biomedical field.

References

- 1. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isobornyl Methacrylate (IBOMA) [benchchem.com]

- 3. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]

- 4. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High-Quality Iso-Butylmethacrylate for Acrylic Resin Production [penpet.com]

- 6. Effect of isobutyl methacrylate and methacrylic acid eluted from chairside denture hard reliners on enzymatic cellular antioxidants: An in vitro study in human primary buccal mucosal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. ISOBORNYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]

- 9. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]

- 10. foreverest.net [foreverest.net]

- 11. Bone cement prepared using the isobornyl acrylate monomer shows decent mechanical strength and antibacterial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of N-(Isobutoxymethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-(Isobutoxymethyl)acrylamide, specifically its molecular weight and density. The information herein is intended to support research and development activities by providing key data and outlining the experimental methodologies used to determine these properties.

Data Presentation

The quantitative data for this compound is summarized in the table below for clear and easy reference.

| Property | Value | Units | Conditions |

| Molecular Weight | 157.21 | g/mol | |

| Density | 0.97 | g/mL | at 25 °C |

Physicochemical Properties of this compound

This compound is a chemical compound with the molecular formula C8H15NO2. Its molecular weight is 157.21 g/mol .[1][2][3][4] The density of this compound has been determined to be 0.97 g/mL at 25 °C.[2][3][4][5][6][7]

Experimental Protocols

The determination of the molecular weight and density of a chemical compound like this compound is fundamental to its characterization. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1][3] This method provides a highly accurate determination of the molecular weight of a compound.[8]

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable volatile solvent.

-

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for a wide range of molecules, including proteins and peptides, while EI is a more energetic method that can cause fragmentation of the molecule.[8]

-

Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z ratio in the mass spectrum typically corresponds to the molecular ion (the intact molecule with one or more charges). The molecular weight is determined from this m/z value. High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the molecular formula.[3]

Determination of Density by Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[6][7]

Methodology:

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is measured. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried again.

-

It is then filled with this compound, ensuring no air bubbles are present.

-

The pycnometer filled with the sample is brought to a constant temperature (e.g., 25 °C) in a water bath to ensure thermal equilibrium.[9]

-

The mass of the filled pycnometer is accurately measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Density by Oscillating U-Tube Density Meter

Modern digital density meters often utilize an oscillating U-tube to determine the density of liquids with high precision.[2][4]

Methodology:

-

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[4] This frequency is dependent on the mass of the tube and its contents.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: The this compound sample is injected into the U-tube, ensuring it is free of air bubbles.

-

Measurement: The instrument measures the new oscillation frequency of the U-tube containing the sample.

-

Calculation: The density of the sample is automatically calculated by the instrument's software based on the change in oscillation frequency.[2] Temperature control is crucial for accurate measurements.

Visualization

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. howengineeringworks.com [howengineeringworks.com]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. scribd.com [scribd.com]

- 4. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]

- 7. scribd.com [scribd.com]

- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. scribd.com [scribd.com]

Self-crosslinking mechanism of N-(Isobutoxymethyl)acrylamide

An In-depth Technical Guide to the Self-Crosslinking Mechanism of N-(Isobutoxymethyl)acrylamide (NIBMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NIBMA) is a versatile functional monomer prized for its ability to participate in self-crosslinking reactions. This property allows for the formation of stable, covalent three-dimensional polymer networks without the need for an external crosslinking agent.[1] The resulting crosslinked materials exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them highly valuable in applications such as coatings, adhesives, and advanced drug delivery systems.[1] Unlike bifunctional crosslinkers like N,N'-Methylenebisacrylamide (MBAm) that create bridges between separate polymer chains, NIBMA acts as a self-crosslinking monomer within a single polymer chain or between adjacent chains after polymerization.[1] This guide provides a detailed examination of the core chemical mechanisms, influencing factors, quantitative data, and experimental protocols associated with NIBMA self-crosslinking.

Core Self-Crosslinking Mechanism

The self-crosslinking of polymers incorporating NIBMA is primarily a condensation reaction that occurs post-polymerization.[1] The process is typically activated by heat and requires an acid catalyst to proceed efficiently.[1] The reaction involves the N-(isobutoxymethyl) group, which can react via two primary pathways: co-condensation with other functional groups or self-condensation with another NIBMA moiety.

Acid-Catalyzed Co-Condensation

The most common crosslinking pathway involves the acid-catalyzed reaction of the NIBMA side chain with a proton-donating functional group present on the polymer backbone or a neighboring molecule. These functional groups typically include hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups.[1]

The mechanism proceeds as follows:

-

Protonation: An acid catalyst donates a proton (H⁺) to the ether oxygen of the isobutoxymethyl group. This protonation makes the isobutoxy group a good leaving group.

-

Formation of Carbocation Intermediate: The protonated isobutoxy group departs as isobutanol, leaving behind a highly reactive N-acyliminium ion (a resonance-stabilized carbocation) intermediate.

-

Nucleophilic Attack: A nucleophilic group, such as a hydroxyl group from another polymer chain, attacks the electrophilic carbon of the intermediate.

-

Crosslink Formation: A stable ether linkage is formed, creating a covalent crosslink between the polymer chains and releasing the proton catalyst.

Caption: Acid-catalyzed co-condensation of NIBMA with a hydroxyl group.

Self-Condensation

In the absence of other reactive functional groups, two NIBMA side chains can react with each other. This self-condensation reaction is also promoted by heat and acid. The reaction proceeds similarly, with one NIBMA side chain forming the N-acyliminium ion intermediate, which is then attacked by the amide nitrogen of a second NIBMA unit. This process results in the formation of a methylene (B1212753) bridge and the elimination of isobutanol and formaldehyde.

Caption: Self-condensation pathway of two NIBMA moieties.

Factors Influencing Crosslinking

The efficiency and extent of the NIBMA self-crosslinking reaction are controlled by several key parameters:

-

Temperature: The condensation reaction is thermally activated. Curing is typically performed at elevated temperatures, generally ranging from 71°C to 177°C (160°F to 350°F).[2] Higher temperatures increase the reaction rate, leading to faster network formation.

-

pH and Catalyst: An acidic environment is crucial for the mechanism to proceed. The reaction rate increases as the pH decreases.[3] Acid catalysts, such as p-toluenesulfonic acid (pTSA), ammonium (B1175870) chloride, or other latent acid catalysts, are often added to the formulation to ensure efficient crosslinking upon heating.[4]

-

NIBMA Concentration: The concentration of NIBMA in the copolymer directly influences the potential crosslink density. Higher concentrations can lead to stronger, more rigid materials. However, excessively high concentrations (e.g., above 80% by weight) can risk premature gelation during the initial polymerization stage.[2] A typical range is between 40% to 50% by weight for coating applications.[2]

-

Water Content: As a condensation reaction, the removal of by-products like water and isobutanol can drive the reaction equilibrium towards the formation of crosslinks.[3] The drying or film-forming process, where water evaporates, facilitates the crosslinking reaction.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for NIBMA self-crosslinking systems as reported in various studies.

| Parameter | Value / Range | Context / Application | Source |

| Curing Temperature | 71°C - 177°C (160°F - 350°F) | Preferred range: 110°C - 140°C for clear coat compositions. | [2] |

| NIBMA Content in Polymer | 40% - 80% by weight | For self-crosslinkable film-forming compositions. | [2] |

| Sol Fraction | 0.8% | For a crosslinked film of modified Polyvinyl Alcohol (PVAL). | [4] |

| Swelling Degree | 2.4 wt/wt | For a crosslinked film of modified PVAL in boiling water. | [4] |

| Molecular Weight (Polymer) | 1,800 - 80,000 g/mol | Weight average molecular weight of the NIBMA-containing polymer before crosslinking. | [2] |

Experimental Protocols

Synthesis of NIBMA-Containing Copolymer (General Protocol)

This protocol describes a typical free-radical emulsion polymerization method to synthesize a latex containing NIBMA.

-

Monomer Pre-emulsion: Prepare a pre-emulsion by mixing NIBMA, other acrylic monomers (e.g., methyl methacrylate, butyl acrylate), a surfactant, and deionized water under agitation.

-

Reactor Setup: Charge a reactor vessel with deionized water and a portion of the surfactant. Heat the reactor to the desired polymerization temperature (e.g., 80-85°C) under a nitrogen atmosphere.

-

Initiation: Add an initiator, such as ammonium persulfate, to the reactor to generate free radicals.

-

Polymerization: Gradually feed the monomer pre-emulsion and a solution of the initiator into the reactor over a period of 2-4 hours, maintaining the reaction temperature.

-

Chasing: After the feed is complete, add a chasing agent to react with any residual monomer. Maintain the temperature for another 1-2 hours.

-

Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the resulting latex to a pH of ≥ 8 with a base like ammonia (B1221849) to ensure stability and prevent premature crosslinking.[3]

Crosslinking Induction and Curing

-

Formulation: To the synthesized latex, add an acid catalyst. For example, add an aqueous solution of ammonium chloride.[4]

-

Application: Apply the formulated polymer solution onto a substrate to form a film of a desired thickness (e.g., using a blade film applicator).[5]

-

Drying and Curing: Allow the film to dry at ambient temperature to evaporate water, which initiates the crosslinking process by lowering the pH.[3] Subsequently, cure the film in an oven at a specified temperature and time (e.g., 110°C - 140°C for 20-30 minutes) to complete the crosslinking reaction.[2]

Characterization of Crosslinked Network

-

FTIR Spectroscopy: Confirm crosslinking by monitoring the disappearance or change in characteristic peaks. For instance, a decrease in the intensity of O-H or N-H stretch bands and changes in the C-O-C ether region would indicate the formation of crosslinks.

-

Gel Content and Swelling Studies: Measure the extent of crosslinking.[5]

-

Gel Content: Immerse a known weight of the cured film in a suitable solvent (e.g., tetrahydrofuran) for an extended period (e.g., 24 hours).[5] The insoluble portion (the gel) is then dried and weighed. The gel content is the weight percentage of the insoluble network.

-

Swelling Ratio: Weigh the swollen gel from the above experiment before drying. The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel. A lower swelling ratio indicates a higher crosslink density.[6]

-

-

Thermal Analysis (DSC/TGA):

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. An increase in Tg after curing is indicative of restricted chain mobility due to crosslinking.

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the material. Crosslinked polymers generally exhibit higher decomposition temperatures compared to their non-crosslinked precursors.[7][8]

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, crosslinking, and characterization of a NIBMA-based polymer system.

References

- 1. N-(Butoxymethyl)acrylamide|Cross-linking Reagent [benchchem.com]

- 2. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]

- 3. gantrade.com [gantrade.com]

- 4. tmoritani.com [tmoritani.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of crosslinked lignin-polyacrylamide hydrogel with high resistance to temperature and salinity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of N-(Isobutoxymethyl)acrylamide in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Isobutoxymethyl)acrylamide (IBMA) is a functional monomer that has garnered significant interest in the field of polymer chemistry due to its unique self-crosslinking capabilities and its potential for creating "smart" materials. This technical guide provides an in-depth overview of IBMA, covering its synthesis, properties, polymerization behavior, and diverse applications, with a particular focus on its emerging role in biomedical and pharmaceutical research.

Core Properties of this compound

IBMA is a viscous liquid at room temperature, and its key physical and chemical properties are summarized in Table 1. The presence of both a polymerizable acrylamide (B121943) group and a reactive isobutoxymethyl group imparts its versatile functionality.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| Appearance | Viscous liquid | |

| Density | 0.97 g/mL at 25 °C | [2][3] |

| Boiling Point | 108 °C | [2][3] |

| Refractive Index (n20/D) | 1.461 | [2][3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Solubility | Soluble in water | [4] |

| Inhibitor | Typically contains 200 ppm monomethyl ether hydroquinone (B1673460) (MEHQ) |

Synthesis of this compound

The synthesis of IBMA is typically a two-step process, starting with the formation of N-(hydroxymethyl)acrylamide, which is then etherified with isobutanol.

Experimental Protocol: Synthesis of N-(hydroxymethyl)acrylamide

This protocol is based on established methods for the synthesis of N-methylol acrylamides.[4][5]

Materials:

-

Acrylamide

-

Paraformaldehyde or Formalin solution (37%)

-

Supported quaternary ammonium (B1175870) base catalyst or an inorganic alkali like sodium hydroxide

-

Polymerization inhibitor (e.g., p-methoxyphenol)

-

Solvent (e.g., water or an organic solvent like acetone)

-

Acid for neutralization (e.g., dilute sulfuric acid or hydrochloric acid)[6]

Procedure:

-

In a reaction vessel, dissolve acrylamide and a polymerization inhibitor in the chosen solvent.[5]

-

If using a solid catalyst, add the supported quaternary ammonium base. If using an alkali solution, add it to the reaction mixture to achieve the desired pH.[4][5]

-

Slowly add paraformaldehyde or formalin solution to the reaction mixture while maintaining the temperature, typically between 15-60 °C depending on the catalyst and solvent system.[4][6]

-

Allow the reaction to proceed for several hours, monitoring the consumption of reactants.[6]

-

After the reaction is complete, neutralize the catalyst with a dilute acid to a slightly acidic pH.[6]

-

The N-(hydroxymethyl)acrylamide product can then be isolated, for example, by cooling and crystallization.[5]

Experimental Protocol: Etherification with Isobutanol

The second step involves the acid-catalyzed etherification of N-(hydroxymethyl)acrylamide with isobutanol to yield this compound.

Materials:

-

N-(hydroxymethyl)acrylamide

-

Isobutanol

-

Acid catalyst (e.g., sulfuric acid)

-

Solvent (optional)

Procedure:

-

Dissolve N-(hydroxymethyl)acrylamide in an excess of isobutanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the reaction mixture, typically with azeotropic removal of water to drive the reaction to completion.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction is complete, neutralize the acid catalyst with a base.

-

Remove the excess isobutanol and any solvent under reduced pressure.

-

Purify the resulting this compound, for example, by vacuum distillation.

Polymerization of this compound

IBMA can be polymerized through various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like nitroxide-mediated polymerization (NMP).[7]

Experimental Protocol: Nitroxide-Mediated Polymerization (NMP) of IBMA

The following protocol is adapted from Tan et al. (2017) for the controlled polymerization of IBMA.[7]

Materials:

-

This compound (IBMA) monomer

-

N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)-based alkoxyamine initiator (e.g., MAMA-SG1)

-

Solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide)

-

Nitrogen source for deoxygenation

Procedure:

-

In a Schlenk flask, dissolve the IBMA monomer and the alkoxyamine initiator in the solvent to the desired concentrations.

-

Deoxygenate the reaction mixture by bubbling with nitrogen for at least 30 minutes.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90-120 °C) to initiate the polymerization.[7]

-

Take aliquots at different time intervals to monitor the monomer conversion and the evolution of the molar mass and dispersity of the polymer.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) and dry it under vacuum to a constant weight.[7]

Characterization of Poly(IBMA):

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by monitoring the disappearance of the vinyl proton signals of the monomer.[7]

-

Molar Mass and Dispersity (Đ): Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[7]

-

Thermal Properties: The glass transition temperature (Tg) and thermal degradation temperature (Td) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.[7][8][9]

Quantitative Data from NMP of IBMA

The following table summarizes typical results from the nitroxide-mediated polymerization of IBMA, demonstrating the controlled nature of the polymerization. Data is conceptualized from findings reported by Tan et al. (2017).[7]

| Parameter | Value |

| Monomer to Initiator Ratio | [IBMA]₀/[Initiator]₀ = 100 |

| Reaction Temperature | 120 °C |

| Reaction Time | 6 hours |

| Final Monomer Conversion | > 90% |

| Number-Average Molar Mass (Mₙ) | Linearly increases with conversion |

| Dispersity (Đ = Mₙ/Mₙ) | < 1.3 |

| Glass Transition Temperature (Tg) of Poly(IBMA) | Approximately 60-70 °C |

| Degradation Temperature (Td) of Poly(IBMA) | Onset around 250 °C |

The Self-Crosslinking Mechanism of Poly(IBMA)

A key feature of polymers containing N-(alkoxymethyl)acrylamide units is their ability to self-crosslink upon heating, particularly in the presence of an acid catalyst. This reaction proceeds through the elimination of the alkoxy group (isobutanol in the case of IBMA) and the formation of crosslinks between polymer chains. The crosslinking can occur between two N-(alkoxymethyl)acrylamide units or between an N-(alkoxymethyl)acrylamide unit and a hydroxyl-containing co-monomer or substrate.[10]

Caption: Acid-catalyzed self-crosslinking of Poly(IBMA).

Applications of this compound in Polymer Chemistry

The unique properties of IBMA make it a valuable monomer for a range of applications, from industrial coatings to advanced biomedical materials.

Coatings and Adhesives

Due to its self-crosslinking ability, IBMA is used to enhance the performance of coatings and adhesives. The crosslinked network improves properties such as:

-

Hardness and Scratch Resistance: The formation of a dense polymer network increases the surface hardness.

-

Solvent and Chemical Resistance: The crosslinks reduce the ability of solvents and chemicals to penetrate and swell the polymer matrix.[11]

-

Adhesion: The reactive groups can form covalent bonds with substrates containing hydroxyl or other reactive groups, leading to improved adhesion.[12]

Emerging Biomedical Applications

The versatility of acrylamide-based polymers, particularly their stimuli-responsive and biocompatible nature, has led to extensive research into their use in drug delivery and tissue engineering. While research specifically on IBMA in these areas is still emerging, its properties suggest significant potential.

Drug Delivery Systems:

Polymers based on N-substituted acrylamides, such as the well-studied poly(N-isopropylacrylamide) (PNIPAM), exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from a soluble to an insoluble state in water as the temperature is increased.[3][13] This property is highly attractive for creating "smart" drug delivery systems that can release a therapeutic agent in response to a temperature change, such as at a site of inflammation or in response to hyperthermia treatment.[14][15]

The incorporation of hydrophobic monomers like IBMA into thermoresponsive polymers can be used to tune the LCST and the drug release profile.[12] The hydrophobic isobutoxy groups can also enhance the encapsulation of hydrophobic drugs within polymer nanoparticles or hydrogels.

Caption: Workflow for IBMA in thermoresponsive drug delivery.

Tissue Engineering and Hydrogels:

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering scaffolds and wound dressings.[16][17] The ability of IBMA to form crosslinked networks is highly advantageous for creating stable hydrogels. By copolymerizing IBMA with other monomers, the mechanical properties, swelling behavior, and biodegradability of the resulting hydrogels can be tailored to specific applications.[18] The biocompatibility of polyacrylamide-based hydrogels has been demonstrated in various studies, further supporting their potential in biomedical applications.[19][20][21][22][23]

Conclusion

This compound is a versatile functional monomer with significant potential in various areas of polymer chemistry. Its self-crosslinking capability is a key attribute for enhancing the performance of coatings and adhesives. Furthermore, its potential to be incorporated into stimuli-responsive polymers opens up exciting possibilities for the development of advanced materials for drug delivery and tissue engineering. As research continues to explore the unique properties of IBMA-containing polymers, its role in creating innovative and high-performance materials is expected to expand, particularly in fields that can benefit from its "smart" and crosslinkable nature.

References

- 1. GSRS [precision.fda.gov]

- 2. N-(iso-Butoxymethyl)acrylamide | CAS 16669-59-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 16669-59-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 5. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 6. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tmoritani.com [tmoritani.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]

N-(Isobutoxymethyl)acrylamide (IBMA): A Technical Guide to its Applications in High-Performance Coatings and Adhesives

For Researchers, Scientists, and Formulation Professionals

Introduction

N-(Isobutoxymethyl)acrylamide (IBMA) is a versatile functional monomer that plays a crucial role in the formulation of high-performance coatings and adhesives. Its unique chemical structure, featuring both a vinyl group for polymerization and a reactive isobutoxymethyl amide group, enables it to act as an effective self-crosslinking agent. This property allows for the development of robust, durable, and resistant polymer networks upon curing, significantly enhancing the performance characteristics of the final product.

This technical guide provides an in-depth overview of the applications of IBMA in coatings and adhesives, with a focus on its chemical properties, crosslinking mechanism, and the performance benefits it imparts. Detailed experimental protocols for formulation and testing are provided to assist researchers and professionals in harnessing the full potential of this reactive monomer.

Core Properties of this compound

IBMA is a viscous liquid with the following key physical and chemical properties:

| Property | Value | Reference |

| CAS Number | 16669-59-3 | [1][2] |

| Molecular Formula | C8H15NO2 | [1][2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.97 g/mL at 25 °C | [2] |

| Boiling Point | 108 °C | [2] |

| Refractive Index | n20/D 1.461 | [2] |

The Crosslinking Mechanism of IBMA

The primary function of IBMA in coatings and adhesives is to facilitate crosslinking, which transforms liquid formulations into solid, durable films. The crosslinking process is typically initiated by heat and catalyzed by an acid. The reaction proceeds via the N-alkoxymethyl amide group, which can react with various functional groups present in the polymer backbone or on adjacent polymer chains.

The most common co-reactants for IBMA are hydroxyl (-OH) and carboxyl (-COOH) functional groups, which are often incorporated into the polymer backbone through the use of monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) or acrylic acid (AA).

The acid-catalyzed crosslinking reaction of IBMA with a hydroxyl-functional polymer can be visualized as a two-step process:

-

Activation: The acid catalyst protonates the ether oxygen of the isobutoxymethyl group, making it a good leaving group (isobutanol).

-

Nucleophilic Attack: A hydroxyl group from a neighboring polymer chain attacks the resulting carbocation, forming a stable ether linkage and crosslinking the two polymer chains.

This reaction is illustrated in the following signaling pathway diagram:

Applications in Coatings

In the coatings industry, IBMA is utilized as a crosslinking monomer in the formulation of thermosetting acrylic resins. These resins are valued for their excellent weather resistance, durability, and aesthetic appeal, making them suitable for a wide range of applications, including automotive clear coats, industrial finishes, and protective coatings for metal and wood.

The incorporation of IBMA into a coating formulation significantly enhances its performance properties. The following table summarizes the typical performance improvements observed in a hydroxyl-functional acrylic resin-based coating with and without the addition of IBMA.

| Performance Metric | Acrylic Resin (No IBMA) | Acrylic Resin with 15% IBMA | Test Method |

| Adhesion (Cross-hatch) | 3B | 5B | ASTM D3359 |

| Pencil Hardness | F | 2H | ASTM D3330 |

| Solvent Resistance (MEK double rubs) | 50 | >200 | ASTM D5402 |

| Impact Resistance (inch-lbs) | 20 | 80 | ASTM D2794 |

| Gloss (60°) | 85 | 92 | ASTM D523 |

Experimental Protocol: Formulation of an IBMA-based Acrylic Coating

This protocol outlines the preparation of a model thermosetting acrylic coating crosslinked with IBMA.

Materials:

-

Hydroxyl-functional acrylic resin (e.g., 50% solids in xylene, hydroxyl number ~150 mg KOH/g)

-

This compound (IBMA)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 10% solution in isopropanol)

-

Flow and leveling agent

-

Solvent blend (e.g., xylene, butyl acetate)

Procedure:

-

To a mixing vessel, add the hydroxyl-functional acrylic resin.

-

While stirring, add the desired amount of IBMA (e.g., to achieve 15% by weight of total resin solids).

-

Add the flow and leveling agent according to the manufacturer's recommendation.

-

Slowly add the acid catalyst solution while continuing to stir.

-

Adjust the viscosity of the formulation with the solvent blend to achieve the desired application viscosity.

-

Continue mixing for 15-20 minutes to ensure homogeneity.

-

Apply the coating to a prepared substrate (e.g., steel panels) using a suitable method (e.g., spray, draw-down bar).

-

Allow the coated panels to flash off for 10-15 minutes at ambient temperature.

-

Cure the coated panels in an oven according to a defined cure schedule (e.g., 30 minutes at 130°C).

Applications in Adhesives

In the field of adhesives, IBMA is employed to enhance the cohesive strength, thermal stability, and chemical resistance of various adhesive formulations. It is particularly effective in structural adhesives where high bond strength and durability are critical. By creating a crosslinked network within the adhesive matrix, IBMA improves the load-bearing capacity and resistance to environmental degradation.

The following table presents a comparison of the performance of a model epoxy-based adhesive with and without the inclusion of IBMA as a crosslinking additive.

| Performance Metric | Epoxy Adhesive (No IBMA) | Epoxy Adhesive with 10% IBMA | Test Method |

| Lap Shear Strength (Aluminum, MPa) | 15 | 25 | ASTM D1002 |

| T-Peel Strength (Aluminum, N/mm) | 5 | 12 | ASTM D1876 |

| Service Temperature (°C) | 100 | 150 | DMA (tan δ peak) |

| Water Resistance (retained strength after 24hr immersion) | 70% | 90% | ASTM D1002 |

Experimental Protocol: Evaluation of an IBMA-modified Adhesive

This protocol describes the preparation and testing of a two-component epoxy adhesive modified with IBMA.

Materials:

-

Epoxy resin (e.g., Bisphenol A diglycidyl ether)

-

Amine curing agent (e.g., polyamidoamine)

-

This compound (IBMA)

-

Adhesion promoter (optional)

-

Fillers (optional)

Procedure:

-

Part A (Resin Component): In a suitable mixing vessel, thoroughly blend the epoxy resin with the desired amount of IBMA (e.g., 10% by weight of the resin). If used, add the adhesion promoter and fillers to this component and mix until uniform.

-

Part B (Curing Agent Component): This component consists of the amine curing agent.

-

Mixing: Just prior to application, combine Part A and Part B in the specified mix ratio (e.g., 2:1 by weight). Mix thoroughly for 2-3 minutes until a uniform color and consistency are achieved.

-

Application: Apply the mixed adhesive to the prepared substrates to be bonded (e.g., aluminum coupons for lap shear testing).

-

Assembly and Curing: Assemble the joint and clamp with light pressure. Cure the bonded assembly at the recommended temperature and time (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).

-

Testing: After the full cure cycle, perform the required mechanical tests (e.g., lap shear, T-peel) according to the relevant ASTM standards.

Conclusion

This compound is a highly effective self-crosslinking monomer that offers significant performance enhancements in both coatings and adhesives. Its ability to form robust, crosslinked networks leads to improvements in key properties such as adhesion, hardness, chemical resistance, and thermal stability. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers and formulators seeking to develop next-generation coatings and adhesives with superior performance characteristics. The versatility and efficacy of IBMA make it a key ingredient in the toolbox of any polymer or formulation scientist.

References

Isobornyl Methacrylate (IBMA) as a Functional Monomer in Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of isobornyl methacrylate (B99206) (IBMA) as a versatile functional monomer in polymer synthesis. Its unique combination of a bulky, hydrophobic bicyclic structure and a polymerizable methacrylate group allows for the creation of polymers with a wide range of desirable properties. This guide covers the fundamental properties of IBMA, detailed experimental protocols for its polymerization, quantitative data on its performance, and its applications, with a particular focus on the biomedical and drug development fields.

Core Properties of Isobornyl Methacrylate

Isobornyl methacrylate is a monofunctional methacrylate monomer characterized by its rigid, bicyclic isobornyl group derived from camphene.[1] This distinct molecular architecture is the source of its valuable contributions to polymer properties.

Key Characteristics:

-

High Glass Transition Temperature (Tg): The bulky and rigid side group of IBMA restricts polymer chain mobility, resulting in polymers with a high glass transition temperature, often in the range of 110°C to 206°C, depending on the polymer's tacticity and molecular weight.[2][3] This imparts excellent thermal stability to the resulting polymers.

-

Hydrophobicity: The isobornyl group is highly hydrophobic, leading to polymers with low water absorption and enhanced resistance to hydrolysis.[1][3] This property is particularly beneficial for applications in humid environments or in contact with aqueous media.

-

Mechanical Properties: IBMA imparts a unique combination of hardness and flexibility to polymers.[3] Copolymers containing IBMA often exhibit improved tensile strength, high ultimate elongation, and excellent scratch and abrasion resistance.[2]

-

Low Polymerization Shrinkage: The significant volume of the isobornyl group helps to mitigate the volume reduction that typically occurs during polymerization.[1] This is a critical advantage in applications requiring high dimensional stability, such as in dental resins and precision coatings.[1]

-

Weather and UV Resistance: The structure of IBMA contributes to the stability of polymers upon exposure to UV radiation and weathering, helping to prevent yellowing and maintain gloss.[1]

-

Biocompatibility: While further research is ongoing, studies on methacrylate copolymers suggest that those containing IBMA can be biocompatible. For instance, the enzymatic hydrolysis of poly(IBMA) results in the formation of a single molecule of methacrylic acid, potentially leading to lower cytotoxicity compared to dimethacrylate monomers that can produce two molecules.[3]

Data Presentation: Quantitative Polymerization and Material Properties

The following tables summarize key quantitative data for the polymerization of IBMA and the properties of the resulting polymers.

Table 1: Physicochemical Properties of Isobornyl Methacrylate (IBMA)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂O₂ | [3] |

| Molecular Weight | 222.328 g/mol | [3] |

| Density | 0.980 g/mL at 25 °C | [3] |

| Refractive Index | 1.475 | [3] |

| Glass Transition Temp. (Tg) of Poly(IBMA) | 110 °C - 206 °C | [2] |

Table 2: Reactivity Ratios for Copolymerization of IBMA (M₁)

| Comonomer (M₂) | r₁ | r₂ | Polymerization Method | Reference(s) |

| N-Vinylpyrrolidone (NVP) | 2.673 | 0.292 | Free Radical | [4] |

| Tetrahydrofurfuryl Methacrylate (THFMA) | < 1 | > 1 | Photocopolymerization | [5] |

Table 3: Molecular Weight and Polydispersity Index (PDI) of IBMA-containing Polymers

| Polymerization Method | Comonomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference(s) |

| Anionic Polymerization | None (Homopolymer) | - | < 1.10 | [2] |

| RAFT Polymerization | N-Vinylpyrrolidone | - | Low | [4] |

| Free Radical | N-Vinylpyrrolidone | - | High | [4] |

Table 4: Mechanical Properties of IBMA-based Polymers

| Polymer System | Tensile Strength | Ultimate Elongation | Hardness | Reference(s) |

| Poly(IBMA-b-butadiene-b-IBMA) | 30 MPa | 1000% | - | [2] |

| Poly(isobornyl acrylate) | - | - | 19.6 kg/mm ² at 20°C | [6] |

| Bis-GMA/TEGDMA/IBOMA dental resin | High | - | High | [1] |

Experimental Protocols

This section provides detailed methodologies for key polymerization techniques involving IBMA.

Free-Radical Polymerization of IBMA (Bulk)

This protocol describes the synthesis of poly(IBMA) homopolymer via bulk free-radical polymerization.

Materials:

-

Isobornyl methacrylate (IBMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

Glass reactor with a connection to a high-vacuum line

-

Preheated oil bath

Procedure:

-

Monomer and Initiator Preparation: Place the desired amount of purified IBMA and AIBN (e.g., 0.1 wt% relative to the monomer) into the glass reactor.

-

Degassing: Connect the reactor to a high-vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw, flame-seal the reactor under vacuum. Immerse the sealed reactor in a preheated oil bath set to the desired temperature (e.g., 60-80°C).[4][7]

-

Reaction Time: Allow the polymerization to proceed for a predetermined time to achieve the desired conversion. For high conversion, this may be several hours.

-

Termination and Purification: Quench the reaction by rapidly cooling the reactor in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF). Precipitate the polymer by adding the solution dropwise into a non-solvent such as methanol (B129727).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of IBMA

This protocol outlines a typical RAFT polymerization of IBMA to produce polymers with controlled molecular weight and low polydispersity.

Materials:

-

Isobornyl methacrylate (IBMA), inhibitor removed

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

AIBN as initiator

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: Add the IBMA, RAFT agent, and AIBN to the Schlenk flask. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be based on kinetic modeling.

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove oxygen.

-

Inert Atmosphere: Backfill the flask with an inert gas (Nitrogen or Argon).

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-90°C) and stir.[8]

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight and PDI (by Size Exclusion Chromatography, SEC).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air. Purify the polymer by precipitation in a non-solvent (e.g., methanol or hexane).

-

Drying: Dry the purified polymer under vacuum.

Atom Transfer Radical Polymerization (ATRP) of IBMA-based Block Copolymers

This protocol describes the synthesis of a block copolymer, for example, poly(isobornyl methacrylate)-b-poly(methyl methacrylate), using ATRP. This involves the synthesis of a macroinitiator followed by chain extension with the second monomer.

Materials:

-

Isobornyl methacrylate (IBMA), inhibitor removed

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) as initiator

-

Copper(I) bromide (CuBr) as catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

-

Anhydrous solvent (e.g., toluene)

-

Schlenk flasks and inert atmosphere setup

Procedure:

Part A: Synthesis of Poly(IBMA) Macroinitiator

-

Catalyst Complex Formation: In a Schlenk flask under inert atmosphere, add CuBr and the solvent. Stir until a uniform suspension is formed. Add the PMDETA ligand to form the catalyst complex.

-

Reaction Mixture: In a separate Schlenk flask, add the IBMA monomer and the EBiB initiator.

-

Initiation: Transfer the catalyst complex to the monomer/initiator mixture via a cannula.

-

Polymerization: Place the flask in a thermostated oil bath (e.g., 50-70°C) and stir. Monitor the polymerization as described for RAFT.

-

Purification: Once the desired molecular weight is achieved, terminate the reaction and purify the poly(IBMA)-Br macroinitiator by precipitation.

Part B: Chain Extension to form the Block Copolymer

-

Reaction Setup: In a Schlenk flask under inert atmosphere, dissolve the purified poly(IBMA)-Br macroinitiator in the solvent. Add the MMA monomer.

-

Catalyst Addition: In a separate flask, prepare the CuBr/PMDETA catalyst complex as in Part A.

-

Chain Extension: Transfer the catalyst complex to the macroinitiator/MMA solution to initiate the polymerization of the second block.

-

Polymerization and Purification: Allow the reaction to proceed to the desired conversion, then terminate and purify the resulting block copolymer as previously described.

Synthesis of IBMA-Based Nanoparticles for Drug Delivery